![molecular formula C16H20ClNO3 B4402193 1-[2-[2-(Furan-2-ylmethylamino)ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4402193.png)
1-[2-[2-(Furan-2-ylmethylamino)ethoxy]phenyl]propan-1-one;hydrochloride
Overview
Description
1-[2-[2-(Furan-2-ylmethylamino)ethoxy]phenyl]propan-1-one;hydrochloride is an organic compound that features a furan ring, an amino group, and a phenyl ring connected through an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(Furan-2-ylmethylamino)ethoxy]phenyl]propan-1-one;hydrochloride typically involves the reaction of 2-furylmethylamine with 2-(2-bromoethoxy)benzaldehyde under basic conditions to form the intermediate product. This intermediate is then subjected to a reductive amination process using sodium borohydride to yield the final product. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(Furan-2-ylmethylamino)ethoxy]phenyl]propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Acyl chlorides or sulfonyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or sulfonamides.
Scientific Research Applications
1-[2-[2-(Furan-2-ylmethylamino)ethoxy]phenyl]propan-1-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[2-(Furan-2-ylmethylamino)ethoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-1-ethanone hydrochloride: Similar structure but with an ethanone group instead of a propanone group.
1-(2-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-1-butanone hydrochloride: Similar structure but with a butanone group instead of a propanone group.
Uniqueness
1-[2-[2-(Furan-2-ylmethylamino)ethoxy]phenyl]propan-1-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-[2-[2-(furan-2-ylmethylamino)ethoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3.ClH/c1-2-15(18)14-7-3-4-8-16(14)20-11-9-17-12-13-6-5-10-19-13;/h3-8,10,17H,2,9,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZONFZLBJCQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCNCC2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4402132.png)
![2,2-dimethyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4402140.png)
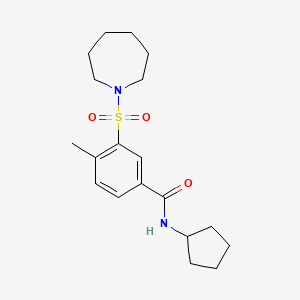
![4-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]butan-2-one;hydrochloride](/img/structure/B4402154.png)
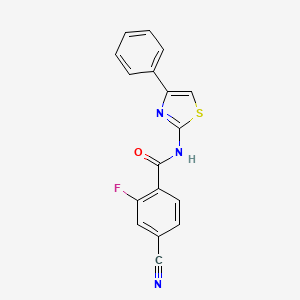
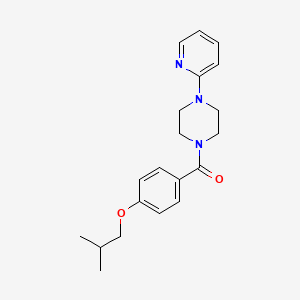
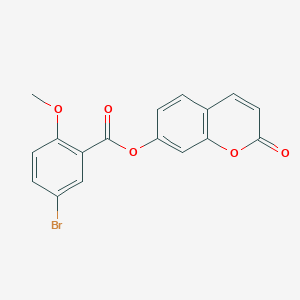
![2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide](/img/structure/B4402177.png)
![1-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4402190.png)
![N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B4402194.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,6-difluorobenzamide](/img/structure/B4402198.png)
![5-Chloro-2-[3-(dimethylamino)propoxy]benzaldehyde;hydrochloride](/img/structure/B4402205.png)
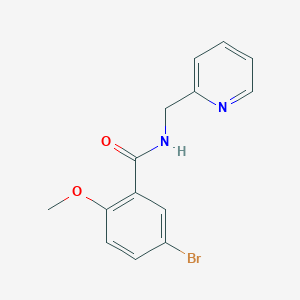
![N-[4-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B4402224.png)
